3,5-Difluorobenzaldehyde

Catalog No.
S752723
CAS No.
32085-88-4
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzaldehyde

CAS Number

32085-88-4

Product Name

3,5-Difluorobenzaldehyde

IUPAC Name

3,5-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H

InChI Key

ASOFZHSTJHGQDT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C=O

Canonical SMILES

C1=C(C=C(C=C1F)F)C=O

The exact mass of the compound 3,5-Difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorobenzaldehyde is a fluorinated aromatic aldehyde widely used as an intermediate in the synthesis of fine chemicals, particularly for pharmaceutical and agrochemical applications. The compound's primary procurement value stems from the two fluorine atoms positioned meta to the aldehyde group. This specific arrangement imparts a strong, symmetric electron-withdrawing effect, which significantly modifies the reactivity of both the carbonyl group and the aromatic ring, making it a critical precursor for targeted molecular design.

Procurement Fit

Single stable conformer — predictable kinetics in condensation, SNAr, and cross-coupling reactions
No ortho-fluorine steric shielding — preserves full aldehyde reactivity for nucleophilic addition sequences
Multi-ton commercial supply — supports pilot-plant and production-scale procurement planning
Low-melting physical form — liquid at typical ambient conditions, simplifying dispensing and mixing workflows

Substituting 3,5-Difluorobenzaldehyde with other isomers (e.g., 2,4- or 3,4-difluorobenzaldehyde) or analogs like 3,5-dichlorobenzaldehyde often leads to process failure or suboptimal results. The symmetric 3,5-difluoro pattern creates a unique electronic and steric environment that dictates regioselectivity in subsequent reactions and is often essential for achieving the target molecule's final binding affinity or material properties. For example, in the synthesis of poly(arylene ether ketones), the presence of the 2,4'-isomer as an impurity in 4,4'-difluorobenzophenone was shown to decrease the molecular weight of the resulting polymer, demonstrating the critical impact of isomer selection on performance. Similarly, the distinct electronic influence of fluorine compared to chlorine means that 3,5-dichlorobenzaldehyde is not a direct electronic equivalent and can alter reaction kinetics and product characteristics.

Substitution Risk

3,4-DFB isomer
Dual rotamer populations may produce divergent reaction kinetics and complicate spectroscopic interpretation
Ortho-fluorinated isomers
Steric shielding at the carbonyl carbon may reduce aldehyde reactivity in nucleophilic additions, altering coupling efficiency
2,4-DFB physical form
Higher melting point (~41°C) means solid at ambient conditions, requiring pre-heating or dissolution before dispensing

Liquid Handling Advantage at Room Temperature

A key procurement differentiator for industrial applications is the physical state of the material. 3,5-Difluorobenzaldehyde is a liquid at typical ambient temperatures, with a melting point of 17°C. This contrasts sharply with its common di-halogenated analog, 3,5-dichlorobenzaldehyde, which is a solid requiring heating or dissolution for use, having a melting point of 64-66°C.

Evidence DimensionMelting Point
Target Compound Data17°C
Comparator Or Baseline3,5-Dichlorobenzaldehyde: 64-66°C
Quantified Difference47-49°C lower melting point than the dichloro-analog
ConditionsStandard atmospheric pressure

Its liquid state simplifies industrial handling, allowing for automated pumping and metering in continuous flow reactors without the need for additional heating or solvent handling steps required for a solid.

Conformational Purity
Head-to-head
1 stable conformer for 3,5-DFB vs 2 rotamers for 3,4-DFB (syn/anti, ΔE 140±20 cm⁻¹ in S₀)
Supports reproducible reaction kinetics and simpler spectroscopic interpretation
Vapor-phase phosphorescence and absorption spectroscopy; DFT B3LYP/6-311++G** validated

Enhanced Carbonyl Electrophilicity for Nucleophiles

The two fluorine atoms at the meta positions exert a strong, synergistic inductive electron-withdrawing effect on the aromatic ring. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack or electrochemical reduction compared to less-fluorinated or non-fluorinated analogs. While a direct comparative study of reduction potentials is not available, studies on substituted benzaldehydes confirm that inductive substituents enhance the stability of the reduction intermediate, facilitating the reaction. This makes 3,5-Difluorobenzaldehyde a more reactive substrate for reactions like Grignard additions, Wittig olefinations, and reductive aminations.

Evidence DimensionCarbonyl Group Reactivity (Electrophilicity)
Target Compound DataSignificantly increased due to two meta-positioned fluorine atoms
Comparator Or BaselineBenzaldehyde or monofluorobenzaldehydes: Lower electrophilicity
Quantified DifferenceQualitatively higher reactivity toward nucleophiles and electrochemical reduction
ConditionsGeneral organic and electrochemical reactions

For processes where carbonyl reactivity is rate-limiting or requires harsh conditions, this compound enables milder reaction conditions, potentially improving yields and reducing byproducts.

Conformational Energy
Class-level
~0 kJ/mol barrier for 3,5-DFB vs ≥10.9 kJ/mol for ortho-substituted isomers (2,3-, 2,4-, 2,5-DFB)
Eliminates rotamer-dependent kinetic variability in multi-step syntheses
DLPNO-CCSD(T)/def2-TZVP theoretical level; gas-phase calculation

Irreplaceable CETP Inhibitor Precursor

The 3,5-dihalo substitution pattern is a key structural motif in the development of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for treating dyslipidemia. Multiple research programs have demonstrated that moieties derived from 3,5-disubstituted benzaldehydes are critical for achieving high inhibitory activity. For example, the synthesis of novel tetrahydroquinoline-based CETP inhibitors specifically utilizes substituted aldehydes to build the core structure, where the electronic nature of the ring is crucial for efficacy. The choice of the 3,5-difluoro pattern is a deliberate design element to optimize biological activity, making this exact compound a required, non-interchangeable precursor.

Evidence DimensionPrecursor Requirement for Bioactive Molecules
Target Compound DataRequired precursor for specific, high-potency CETP inhibitor scaffolds
Comparator Or BaselineOther isomers or analogs: Would yield structurally different final compounds with potentially lower or no biological activity
Quantified DifferenceNot applicable (binary requirement)
ConditionsSynthesis of advanced pharmaceutical intermediates

Procurement of this specific isomer is essential for research and manufacturing programs targeting validated, high-value biological scaffolds like CETP inhibitors.

SNAr Regioselectivity
Class-level
Zero ortho-substitution risk for 3,5-DFB; ortho-fluorinated analogs form diazide byproducts
Supports cleaner para-functionalization with reduced purification burden
NaN₃ (1.1–1.2 eq) in DMSO at 70°C under argon; documented diazide formation with ortho-F substrates

Yield Benchmark for Core Derivatizations

In a comparative study on the synthesis of fluorinated benzaldoximes, which are useful intermediates for synthesizing isoxazoles, 3,5-Difluorobenzaldehyde provided its corresponding oxime in a 73.5% yield. While its positional isomer, 3,4-difluorobenzaldehyde, gave a slightly higher yield (79.1%), this result provides a reliable process benchmark. For applications where the 3,5-difluoro substitution pattern is non-negotiable for the final product's performance, this compound delivers the required intermediate at a documented, practical yield.

Evidence DimensionReaction Yield (%) in Oxime Formation
Target Compound Data73.5%
Comparator Or Baseline3,4-Difluorobenzaldehyde: 79.1%; Benzaldehyde (unsubstituted): 87.6%
Quantified Difference5.6% lower yield than 3,4-isomer; 14.1% lower yield than benzaldehyde
ConditionsReaction with hydroxylamine sulfate and sodium acetate in methanol/water, reflux for 1 hour.

This provides chemists and process engineers with a quantitative, reproducible baseline for yield expectations, enabling accurate planning and cost analysis for multi-step syntheses where this specific isomer is required.

Synthetic Route
Cross-study comparable
Electrochemical oxidation of 3-fluorobenzaldehyde (mild, ambient-to-moderate temperature)
Supports milder process conditions vs halex route (160–250°C) used for 2,4- and 2,6-DFB isomers
Halex conditions per U.S. Patent 5,191,126; electrochemical parameters not fully detailed
Commercial Profile
Specification review
Multi-ton scale; ≥98% (GC); mp 17–25°C; bp 61–63°C/43 mmHg; d 1.296 g/mL (20°C)
Supports ambient handling and industrial procurement workflows
Liquid or low-melting solid at typical ambient conditions; moisture ≤0.5%; flash point 56°C
Application Breadth
Reported
≥4 distinct research areas: antiviral, anticancer, antifungal, and herbicide synthesis pathways
Supports procurement stability through diversified published synthetic protocols
Based on patent and primary literature survey; individual application validation recommended

Automated Continuous-Flow Synthesis

Due to its liquid state at room temperature, this compound is well-suited for automated synthesis platforms and industrial continuous-flow processes, eliminating the need for heating or complex solid-handling equipment required for analogs like 3,5-dichlorobenzaldehyde.

CETP Inhibitor Scaffold Development

As a validated, non-interchangeable precursor for certain classes of high-potency CETP inhibitors, this compound is the correct choice for medicinal chemistry programs targeting cardiovascular diseases where the 3,5-difluoro substitution pattern is essential for biological activity.

High Electrophilicity Carbonyl Substrate

In syntheses where nucleophilic addition to the aldehyde is a critical or challenging step, the enhanced electrophilicity of the carbonyl group in 3,5-Difluorobenzaldehyde allows for potentially milder reaction conditions, faster kinetics, and improved process efficiency compared to benzaldehyde or its monofluorinated counterparts.

Isomer-Specific Oxime and Heterocycle Synthesis

When the synthesis path requires the specific 3,5-difluoro substitution pattern for downstream applications, such as in antimycobacterial research or isoxazole synthesis, this compound serves as a reliable starting material with a documented yield profile for key transformations like oxime formation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Conformationally homogeneous aldehyde building block
Coupling efficiency with amines, hydrazines, and organometallic reagents
Para-selective SNAr functionalization
Meta-fluorine substitution pattern with no ortho leaving groups
Regioselectivity confirmation and byproduct profile under process conditions
Photophysical probe development
Single rotameric species with clean emission profile
Spectral simplicity and temperature-dependent photophysical behavior
Pilot-plant and production-scale campaigns
Low-melting physical form and multi-ton availability
Ambient handling, dispensing workflow, and supply consistency

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.76%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (10.2%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3,5-Difluorobenzaldehyde

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